Dihydromyricetin (DHM): A Multifaceted Neuroprotective Agent - A Technical Guide
Dihydromyricetin (DHM): A Multifaceted Neuroprotective Agent - A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its potent neuroprotective properties. Emerging preclinical evidence reveals that DHM confers protection against a spectrum of neurological insults and diseases through a complex and interconnected network of mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action underlying DHM's neuroprotective effects, with a focus on its anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-modulating activities. We present summarized quantitative data, detailed experimental protocols from key studies, and visual representations of the critical signaling pathways involved to serve as a comprehensive resource for the scientific and drug development communities.
Core Neuroprotective Mechanisms of Dihydromyricetin
Dihydromyricetin's neuroprotective efficacy stems from its ability to target multiple pathological processes that are common across various neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] The primary mechanisms are driven by its potent anti-inflammatory and antioxidant properties, alongside its capacity to modulate programmed cell death, autophagy, and neurotrophic factor signaling.[3][4]
Anti-Neuroinflammation
Chronic neuroinflammation, largely mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[5][6] DHM has been shown to effectively suppress neuroinflammatory processes by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.[1][6][7]
Key molecular targets of DHM in attenuating neuroinflammation include:
-
NF-κB Signaling: DHM inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. This leads to a downstream reduction in inflammatory cytokines like TNF-α and IL-6.[1][8]
-
NLRP3 Inflammasome: DHM suppresses the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][6][9] This action is particularly relevant in conditions like Alzheimer's disease where amyloid-β can trigger NLRP3 activation.[6]
-
TLR4 Signaling: DHM can target the Toll-like receptor 4 (TLR4) signaling pathway. In some models, DHM has been shown to bind to the TLR4 co-receptor MD2, inhibiting the formation of the TLR4 complex and subsequent inflammatory signaling.[10][11]
Table 1: Effect of Dihydromyricetin on Neuroinflammatory Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| APP/PS1 Transgenic Mice | Intraperitoneal injection | Activated Microglia | Significant decrease in the hippocampus and cortex | [6][9] |
| NLRP3, IL-1β | Reduced expression | [6][9] | ||
| LPS-induced BV-2 Microglial Cells | 20, 40, 80, 100 mg/L | IL-6, IL-1β, TNF-α mRNA | Concentration-dependent suppression | [12] |
| iNOS, COX-2 mRNA & protein | Concentration-dependent inhibition | [12] | ||
| TLR4 activation | Attenuated | [12] | ||
| Socially Isolated C57BL/6 Mice | Treatment | NF-κB pathway activation | Counteracted activation | [7] |
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, plays a critical role in neuronal death.[5] DHM combats oxidative stress through a dual approach: direct ROS scavenging and enhancement of endogenous antioxidant systems.[1][13]
The primary pathway modulated by DHM to enhance antioxidant defense is the Nrf2/HO-1 signaling pathway .[1][14]
-
Nrf2 Activation: DHM promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response.[13][15]
-
HO-1 Upregulation: Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of antioxidant genes, leading to the increased expression of enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[14][15][16]
Table 2: Effect of Dihydromyricetin on Oxidative Stress Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| OGD/R-induced HT22 Cells | Treatment | Cell Viability | Increased | [15][17] |
| MDA levels | Decreased | [15][17] | ||
| SOD, GSH levels | Increased | [15][17] | ||
| Nrf2, HO-1 protein expression | Increased | [15][17] | ||
| SAH Rat Model | Treatment | Nrf2, Peroxiredoxin 2 (Prx2) | Significant increases | [18] |
| MPTP-induced Parkinson's Model | 5 or 10 mg/kg | ROS production in MES23.5 cells | Attenuated in a dose-dependent manner | [19] |
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in many neurodegenerative conditions. DHM exerts potent anti-apoptotic effects by modulating key signaling pathways and regulating the balance of pro- and anti-apoptotic proteins.[2][20]
Key mechanisms include:
-
Bcl-2 Family Protein Regulation: DHM favorably shifts the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. It upregulates Bcl-2 expression while downregulating Bax, thereby preventing the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[20][21][22][23]
-
Caspase Inhibition: By preventing cytochrome c release, DHM inhibits the activation of the caspase cascade, particularly the executioner caspase, caspase-3.[20][23][24]
-
PI3K/Akt Pathway Activation: DHM has been shown to activate the pro-survival PI3K/Akt signaling pathway, which in turn can phosphorylate and inactivate pro-apoptotic factors.[5][13]
-
ERK/CREB Pathway: DHM can also activate the ERK1/2-CREB signaling pathway, which promotes the expression of anti-apoptotic proteins like Bcl-2.[25][26]
Table 3: Effect of Dihydromyricetin on Apoptotic Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| Alzheimer's Disease Rat Model | 100 or 200 mg/kg | Bcl-2 | Increased expression | [21] |
| Bax | Decreased expression | [21] | ||
| Cerebral Ischemia-Reperfusion (MCAo) | 100 mg/kg | Bax, Cleaved caspase-3 | Decreased expression | [20][22] |
| Bcl-2 | Increased expression | [20][22] | ||
| OGD/R-induced HT22 Cells | Treatment | Bax, Caspase-3 | Decreased protein expression | [16][17] |
| Bcl-2 | Increased protein expression | [16][17] |
Modulation of Autophagy
Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins. Its dysregulation is implicated in neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Alzheimer's disease. DHM can modulate autophagy, often promoting it to clear toxic protein aggregates.[8][27][28]
The central pathway through which DHM regulates autophagy is the AMPK/mTOR pathway :
-
AMPK Activation: DHM activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[21][29][30]
-
mTOR Inhibition: Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR), a negative regulator of autophagy.[8][27][31] Inhibition of mTOR signaling initiates the formation of autophagosomes.
-
SIRT1 Activation: DHM can also activate Sirtuin 1 (SIRT1), which works in concert with AMPK to promote autophagy and mitochondrial biogenesis.[21]
-
ULK1 Pathway: In some contexts, DHM has been shown to activate the AMPK/ULK1 pathway, where ULK1 is a critical kinase that initiates autophagy.[29][30]
Table 4: Effect of Dihydromyricetin on Autophagy Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| T2DM Rat Model with PD-like lesions | 250 mg/kg per day | AMPK activation | Increased | [29][30] |
| ULK1 protein expression | Upregulated | [29][30] | ||
| HepG2 Cells | Treatment | LC3-II, Beclin-1 | Promoted expression | [31] |
| mTOR activation | Suppressed | [31] | ||
| α-Synuclein Cellular Model | 10 μM | LAMP-2A levels | Increased | [28] |
Promotion of Neurotrophic Factors and Synaptic Plasticity
DHM has also been shown to influence the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and synaptic plasticity. The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are key targets.[32][33][34] DHM treatment has been shown to counteract stress-induced reductions in BDNF-TrkB signaling, suggesting a role in promoting neuronal resilience and cognitive function.[32][35]
Signaling Pathway Visualizations
The following diagrams illustrate the core signaling pathways modulated by Dihydromyricetin in its neuroprotective capacity.
Caption: DHM's anti-inflammatory mechanism of action.
Caption: DHM's antioxidant mechanism via Nrf2 pathway.
Caption: DHM's anti-apoptotic mechanism of action.
Caption: DHM's autophagy induction via AMPK/mTOR pathway.
Detailed Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature investigating DHM's neuroprotective effects.
Animal Models
-
Ischemic Stroke Model (MCAo):
-
Species: Male Wistar or Sprague-Dawley rats.
-
Procedure: Anesthesia is induced (e.g., with chloral hydrate). A midline neck incision is made to expose the common carotid artery (CCA). A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the external carotid artery (ECA) stump and advanced up the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.[20]
-
DHM Administration: DHM (e.g., 50 or 100 mg/kg) is typically administered intraperitoneally (i.p.) or via oral gavage at specific time points post-reperfusion.[20]
-
-
Parkinson's Disease Model (MPTP):
-
Species: Male C57BL/6 mice.
-
Procedure: Mice are injected intraperitoneally with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration. A common regimen is daily injections for 7 consecutive days.[19]
-
DHM Administration: DHM (e.g., 5 or 10 mg/kg, i.p.) is administered before, during, and after the MPTP treatment period.[19]
-
-
Alzheimer's Disease Model (APP/PS1):
-
Species: APP/PS1 double-transgenic mice, which develop amyloid-β plaques.
-
Procedure: Mice are aged to a point where pathology is evident (e.g., several months old).
-
DHM Administration: DHM is administered, often via intraperitoneal injection, over a chronic period to assess its effects on cognitive deficits and neuropathology.[6][9]
-
Cell Culture Models
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R):
-
Cell Line: Mouse hippocampal neuron cell line (e.g., HT22).[14][15]
-
Procedure: Cells are cultured in standard medium (e.g., DMEM with 10% FBS). For OGD, the medium is replaced with glucose-free Earle's Balanced Salt Solution, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration.
-
Reperfusion: The glucose-free medium is replaced with the original complete medium, and cells are returned to a normoxic incubator.
-
DHM Treatment: DHM is added to the culture medium, typically during the reoxygenation phase, at various concentrations to assess its protective effects.[14][15]
-
Biochemical and Molecular Assays
-
Western Blotting:
-
Protein Extraction: Brain tissue or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, Nrf2, p-AMPK, NF-κB p65, Cleaved Caspase-3).[20][21]
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using software like ImageJ, with a loading control (e.g., β-actin or GAPDH) for normalization.[21][22]
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Sample Preparation: Cell culture supernatants or serum samples are collected.
-
Procedure: The concentrations of cytokines like IL-1β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions. The optical density is read on a microplate reader at 450 nm.[12]
-
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
-
Purpose: To detect apoptotic cells by identifying DNA fragmentation.
-
Procedure: Brain tissue sections or cultured cells on coverslips are fixed and permeabilized. They are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP, following the protocol of a commercial kit.
-
Analysis: Apoptotic cells (TUNEL-positive) are visualized and counted using a fluorescence microscope.[20][21]
-
Caption: General experimental workflow for DHM studies.
Conclusion and Future Directions
Dihydromyricetin presents a compelling profile as a neuroprotective agent, acting through a sophisticated network of interconnected pathways to mitigate neuroinflammation, oxidative stress, and apoptosis while promoting cellular homeostasis through autophagy. The data summarized herein underscore its potential as a therapeutic candidate for a range of devastating neurological disorders.
For drug development professionals, DHM's multifaceted mechanism offers the advantage of simultaneously targeting several key pathological drivers, a strategy that may prove more effective than single-target approaches for complex diseases. Future research should focus on optimizing its bioavailability, further elucidating its downstream targets, and translating the robust preclinical findings into well-designed clinical trials to validate its therapeutic efficacy in human populations. The detailed protocols and pathway analyses provided in this guide aim to facilitate these next steps in the research and development pipeline.
References
- 1. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin Alleviates Ischemic Brain Injury by Antagonizing Pyroptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social isolation induces neuroinflammation and microglia overactivation, while dihydromyricetin prevents and improves them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Level Insight Into the Benefit of Myricetin and Dihydromyricetin Uptake in Patients With Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromyricetin Attenuates Cerebral Ischemia Reperfusion Injury by Inhibiting SPHK1/mTOR Signaling and Targeting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Dihydromyricetin inhibits oxidative stress and apoptosis in oxygen and glucose deprivation/reoxygenation‑induced HT22 cells by activating the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydromyricetin confers cerebroprotection against subarachnoid hemorrhage via the Nrf2-dependent Prx2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - REN - Acta Pharmacologica Sinica [chinaphar.com]
- 20. Dihydromyricetin alleviates cerebral ischemia-reperfusion injury by attenuating apoptosis and astrogliosis in peri-infarct cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Molecular Level Insight Into the Benefit of Myricetin and Dihydromyricetin Uptake in Patients With Alzheimer’s Diseases [frontiersin.org]
- 28. portal.research.lu.se [portal.research.lu.se]
- 29. [Dihydromyricetin improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Dihydromyricetin induces autophagy in HepG2 cells involved in inhibition of mTOR and regulating its upstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Dihydromyricetin affects BDNF levels in the nervous system in rats with comorbid diabetic neuropathic pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. iasp-pain.org [iasp-pain.org]
- 35. mdpi.com [mdpi.com]
